REACTION_CXSMILES
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[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1
|
Name
|
4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O
|
Name
|
3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS
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Name
|
H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
|
Name
|
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Type
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product
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Smiles
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Name
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Smiles
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Name
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Type
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product
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Smiles
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N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1
|
Name
|
4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O
|
Name
|
3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS
|
Name
|
H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
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Name
|
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Type
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product
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Smiles
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Smiles
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Name
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Smiles
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Name
|
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Type
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product
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Smiles
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N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1
|
Name
|
4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O
|
Name
|
3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS
|
Name
|
H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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NCC(=O)O
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Smiles
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Name
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Type
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product
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Smiles
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Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1C2C(COC(=O)CCC[NH:20][C@H:21]([C:24]([OH:26])=[O:25])CS)C3C(=CC=CC=3)C=2C=CC=1.C1C2C(COC(CS)[C@@H](C(O)=O)NCCC=O)C3C(=CC=CC=3)C=2C=CC=1.N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C([NH:108][C@H:109]([C:125]([O:127]CC1C=CC=CC=1)=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][C:114]([O:117]CC2C=CC=CC=2)=[CH:113][CH:112]=1)=O)CCCNC(=N)NS(C1C=CC(C)=CC=1)(=O)=O)=O)CC1C=CC=CC=1)=O)COCC1C=CC=CC=1)=O)CC(=O)N>>[NH2:20][CH2:21][C:24]([OH:26])=[O:25].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[C@H:110]([CH2:111][CH3:116])[CH3:1].[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:116]=[CH:115][CH:114]=[CH:113][CH:112]=1.[NH2:108][C@H:109]([C:125]([OH:127])=[O:126])[CH2:110][C:111]1[CH:112]=[CH:113][C:114]([OH:117])=[CH:115][CH:116]=1
|
Name
|
4-(9-fluorenylmethoxy)-4-oxobutyl-L-cysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(CCCN[C@@H](CS)C(=O)O)=O
|
Name
|
3-(9-fluorenylmethoxy)-3-oxopropyl-L-homocysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC([C@H](NCCC=O)C(=O)O)CS
|
Name
|
H-Asn-Ser(Bzl)-Phe-Arg(Tos)-Tyr(Bzl)-OBzl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC(N)=O)C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(NS(=O)(=O)C1=CC=C(C)C=C1)=N)C(=O)N[C@@H](CC1=CC=C(C=C1)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
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NCC(=O)O
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Name
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Type
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product
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Smiles
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N[C@@H]([C@@H](C)CC)C(=O)O
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Name
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Type
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product
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Smiles
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N[C@@H](CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |